δ2-头孢呋辛

描述

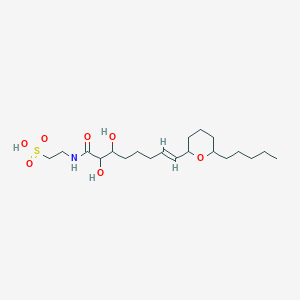

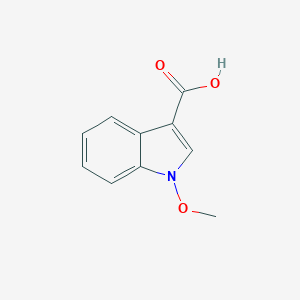

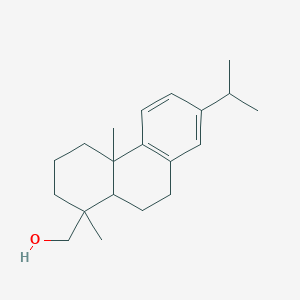

Delta2-Cefuroxime is a compound with the molecular formula C16H16N4O8S . It is known to effectively penetrate various tissues, including tonsils, sinus tissues, lungs, bronchial mucosa, aqueous humor of the eye, and middle ear effusion .

Synthesis Analysis

Cefuroxime, a second-generation cephalosporin antibiotic, was synthesized from 7-amino cephalosporinic acid (7-ACA) and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) as starting materials. The total yield of cefuroxime synthesized via the 4-step scheme was 42%. The novel feature of this study was the use of oxalyl chloride activating reagent which replaced phosphoryl chloride in the activation of SMIA .

Molecular Structure Analysis

Delta2-Cefuroxime has a molecular weight of 424.4 g/mol . It contains a total of 47 bonds, including 31 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 6 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .

Physical And Chemical Properties Analysis

Delta2-Cefuroxime has a molecular weight of 424.4 g/mol. It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 10, and a Rotatable Bond Count of 8 .

科学研究应用

Stability-Indicating Method Development

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been developed and validated to quantify cefuroxime axetil in the presence of its degradation products . This method is used to ensure the quality of pharmaceutical drugs and to determine the stability of cefuroxime axetil .

Bactericidal Effect

Cefuroxime has a strong bactericidal effect over a wide range of gram-negative and gram-positive bacteria by preventing bacterial cell wall synthesis . The characteristic properties of cefuroxime remain unaffected after its oral administration as cefuroxime axetil .

Resistance to β-lactamase Enzyme

The syn-geometric isomer (Z-isomer) of cefuroxime axetil is known to have a high degree of stability against the β-lactamase enzyme . This makes it a valuable tool in the fight against bacterial infections that produce this enzyme .

Drug Formulation

Cefuroxime axetil is significantly used in drug formulation . It is often used in the creation of various pharmaceutical products due to its broad-spectrum antibacterial activity .

Nanosuspension for Improved Oral Bioavailability

A nanosuspension of cefuroxime axetil, a poorly water-soluble drug, has been prepared using an antisolvent precipitation method, followed by ultrasonication . This method significantly improves the oral bioavailability of cefuroxime axetil .

Anti-solvent Precipitation-Ultrasonication Technique

In this technique, a cefuroxime axetil nanosuspension is created . The impact of process and formulation variables on crucial parameters, such as particle size and entrapment efficiency of cefuroxime axetil nanosuspension, are investigated .

作用机制

Target of Action

Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .

Mode of Action

Delta2-Cefuroxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of Delta2-Cefuroxime involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The action of Delta2-Cefuroxime results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .

Action Environment

The action of Delta2-Cefuroxime can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life

未来方向

属性

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEMBSSBMKFDGU-YNZZGVKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635369 | |

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta2-Cefuroxime | |

CAS RN |

229499-08-5 | |

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

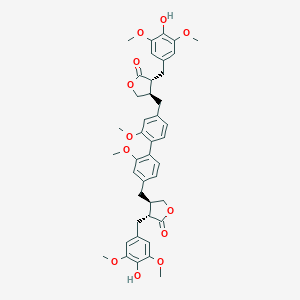

![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)